molecular formula C16H25BrN4O3 B4363231 TERT-BUTYL 4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

TERT-BUTYL 4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B4363231
M. Wt: 401.30 g/mol
InChI Key: FQZKAMMKNJUADN-UHFFFAOYSA-N
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Description

Tert-butyl 4-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate is a synthetic organic compound with the molecular formula C14H22BrN3O2 It is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the pyrazole derivative, followed by its coupling with a piperazine derivative. The tert-butyl group is introduced through a tert-butyl esterification reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products .

Scientific Research Applications

Tert-butyl 4-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • Tert-butyl 3-bromopropylcarbamate
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

Tert-butyl 4-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and piperazine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromo-3-methylpyrazol-1-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN4O3/c1-12-13(17)11-21(18-12)6-5-14(22)19-7-9-20(10-8-19)15(23)24-16(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZKAMMKNJUADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TERT-BUTYL 4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 2
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TERT-BUTYL 4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 3
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TERT-BUTYL 4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 4
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TERT-BUTYL 4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 5
TERT-BUTYL 4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Reactant of Route 6
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TERT-BUTYL 4-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

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